molecular formula C18H25NO3 B4035888 2-[(2,6-Diethylphenyl)carbamoyl]cyclohexanecarboxylic acid

2-[(2,6-Diethylphenyl)carbamoyl]cyclohexanecarboxylic acid

Cat. No.: B4035888
M. Wt: 303.4 g/mol
InChI Key: YCBDARFIOKMGMT-UHFFFAOYSA-N
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Description

2-[(2,6-Diethylphenyl)carbamoyl]cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C18H25NO3 and its molecular weight is 303.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[(2,6-diethylphenyl)amino]carbonyl}cyclohexanecarboxylic acid is 303.18344366 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Characterization

Cyclization reactions involving related cyclohexanecarboxylic acid derivatives have been explored for the synthesis of various organic compounds. For example, cyclization of ethyl cyanoacetate in concentrated sulfuric acid affords amino and hydroxy derivatives of octahydrophenanthrene carboxylic acid, which are then employed in the synthesis of several derivatives, demonstrating the utility of cyclohexanecarboxylic acid derivatives in complex organic synthesis (Wilamowski et al., 1995). Crystallographic analysis of 1-aminocyclohexane-1-carboxylic acid derivatives has provided insights into their conformations, revealing that the cyclohexane rings adopt an almost perfect chair conformation, which is significant for understanding the structural basis of their reactivity and interactions in further chemical transformations (Valle et al., 1988).

Pharmacological Potential

Biphenyl derivatives research, including studies on basic esters of biphenyl-2-carboxylic acid and its hydrogenated analogues, have highlighted the pharmacological potential of these compounds. Specifically, tertiary aminoalkyl esters of cyclohexanecarboxylic acid derivatives exhibit varied pharmacological properties, with notable antispasmodic activity, underscoring the relevance of cyclohexanecarboxylic acid derivatives in medicinal chemistry and drug design (Veer & Oud, 2010).

Environmental Studies

The environmental presence and potential impact of cyclohexane dicarboxylic acid derivatives, such as DINCH, have been investigated through the measurement of urinary metabolites in U.S. adults. This research provides important data on human exposure to plasticizers and their metabolites, which are structurally related to cyclohexanecarboxylic acid derivatives, and highlights the importance of monitoring and understanding the environmental and health implications of these compounds (Silva et al., 2013).

Molecular Conformations and Interactions

Studies on cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids in aqueous solution using NMR and molecular orbital methods have provided detailed insights into their zwitterionic forms and preferred conformations. These findings are essential for understanding the molecular behavior of cyclohexanecarboxylic acid derivatives in biological systems and could inform the design of biomimetic materials and drugs (Yanaka et al., 1981).

Properties

IUPAC Name

2-[(2,6-diethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-3-12-8-7-9-13(4-2)16(12)19-17(20)14-10-5-6-11-15(14)18(21)22/h7-9,14-15H,3-6,10-11H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBDARFIOKMGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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